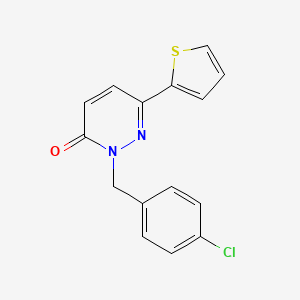
2-(4-chlorobenzyl)-6-(2-thienyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-6-(2-thienyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
2-(4-chlorobenzyl)-6-(2-thienyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been shown to have herbicidal activity against various weed species. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
作用機序
The mechanism of action of 2-(4-chlorobenzyl)-6-(2-thienyl)-3(2H)-pyridazinone is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. Additionally, it has been suggested that this compound may inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models. It has also been shown to exhibit anti-inflammatory activity in animal models.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorobenzyl)-6-(2-thienyl)-3(2H)-pyridazinone is its potent antitumor activity. This makes it an attractive candidate for the development of new cancer therapies. Additionally, this compound has been shown to have herbicidal activity, which makes it a potential candidate for the development of new herbicides. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research on 2-(4-chlorobenzyl)-6-(2-thienyl)-3(2H)-pyridazinone. One area of research is the development of new cancer therapies based on this compound. Additionally, there is potential for the development of new herbicides based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in material science. Finally, there is a need for the development of new synthesis methods that can produce this compound in larger quantities with higher purity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method of this compound has been optimized to produce high yields with excellent purity. This compound has been extensively studied for its potential applications in medicinal chemistry, agriculture, and material science. Its mechanism of action is not fully understood, but it has been shown to exhibit potent antitumor activity and anti-inflammatory activity. One of the main advantages of this compound is its potent antitumor activity, but its low solubility in water is a limitation. There are several future directions for the research on this compound, including the development of new cancer therapies and herbicides, further studies on its mechanism of action, and the development of new synthesis methods.
合成法
The synthesis of 2-(4-chlorobenzyl)-6-(2-thienyl)-3(2H)-pyridazinone involves the reaction of 2-thiophenecarboxylic acid with 4-chlorobenzaldehyde in the presence of a base and a catalyst. The resulting intermediate is then treated with hydrazine hydrate to form the final product. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAHYKMXYBRSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5437481.png)
![N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5437485.png)
![(4R)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5437488.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437499.png)
amine dihydrochloride](/img/structure/B5437502.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)
![N-cyclopropyl-1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5437525.png)
![1-acetyl-N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-4-piperidinecarboxamide](/img/structure/B5437538.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437540.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,6-trimethyl-2(1H)-pyridinone](/img/structure/B5437542.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-adamantanecarboxylate](/img/structure/B5437549.png)
![N-dibenzo[b,d]furan-3-yl-4-(4-morpholinylmethyl)benzamide](/img/structure/B5437551.png)
![2-(4-fluorophenyl)-4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]morpholine](/img/structure/B5437562.png)